molecular formula C19H18N4O3S B2922767 N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-49-7

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2922767
CAS RN: 851079-49-7
M. Wt: 382.44
InChI Key: RKVUZMYGUHBZOX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as DMNIT, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the field of medicine. DMNIT is a thioacetamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cancer cell growth, inflammation, and bacterial growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. It has also been found to inhibit the activity of bacterial enzymes involved in the biosynthesis of cell wall components.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. This compound has been shown to reduce the levels of inflammatory cytokines and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for further research. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its efficacy.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide. One area of research is to investigate the potential of this compound as a chemotherapeutic agent for various types of cancer. Another area of research is to explore the anti-inflammatory properties of this compound and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to investigate the mechanism of action of this compound and its potential as an antibiotic agent. Finally, there is a need for the development of more efficient synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in the field of medicine. It exhibits potent anti-cancer, anti-inflammatory, and anti-bacterial properties and has been synthesized using various methods. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to investigate the potential of this compound as a chemotherapeutic agent, anti-inflammatory agent, and antibiotic agent.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has been synthesized using various methods, including the reaction of 2,4-dimethylphenyl isothiocyanate with 1-(4-nitrophenyl)-1H-imidazole-2-thiol in the presence of a base. Another method involves the reaction of 2,4-dimethylphenyl isothiocyanate with 1-(4-nitrophenyl)-1H-imidazole-2-amine in the presence of a base. The product obtained from these reactions is this compound.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and prostate cancer. It has also been found to reduce the production of inflammatory cytokines and inhibit the growth of bacteria such as Staphylococcus aureus.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-3-8-17(14(2)11-13)21-18(24)12-27-19-20-9-10-22(19)15-4-6-16(7-5-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVUZMYGUHBZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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